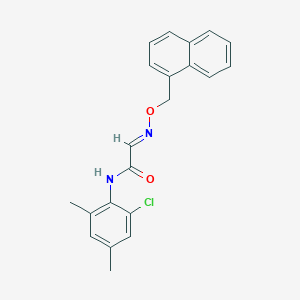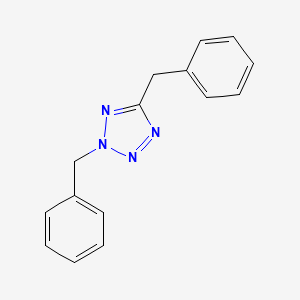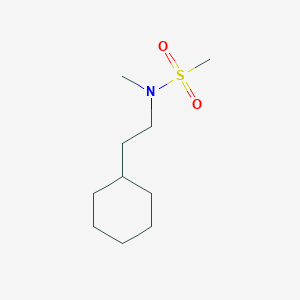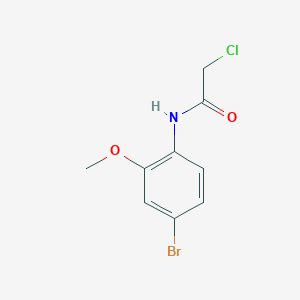
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide, commonly known as CDMA, is a chemical compound with potential applications in scientific research. CDMA is a member of the acetamide family and is a derivative of naphthalene.
Mécanisme D'action
The exact mechanism of action of CDMA is not fully understood. However, it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, CDMA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CDMA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. CDMA has been found to reduce the production of nitric oxide, a mediator of inflammation, in macrophages. CDMA has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CDMA is its potential as a therapeutic agent for the treatment of inflammation and pain. CDMA has been shown to have anti-inflammatory and analgesic effects in animal models. CDMA also has potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. One limitation of CDMA is its limited availability, as it is not widely used in scientific research.
Orientations Futures
There are several future directions for the use of CDMA in scientific research. One potential application is the development of CDMA derivatives with improved potency and selectivity for COX-2 inhibition. Another potential application is the use of CDMA as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of CDMA and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CDMA involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with naphthalen-1-ylmethanol in the presence of triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to give CDMA.
Applications De Recherche Scientifique
CDMA has potential applications in scientific research, particularly in the field of medicinal chemistry. CDMA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-10-15(2)21(19(22)11-14)24-20(25)12-23-26-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUTZGWBBOGCQZ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=NOCC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=N/OCC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7590702.png)

![3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide](/img/structure/B7590710.png)

![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7590750.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)
